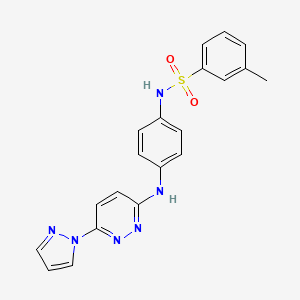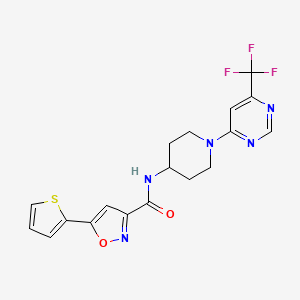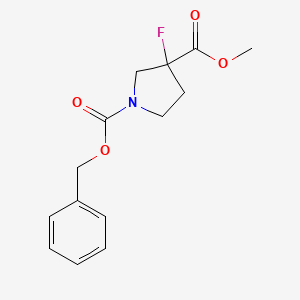
O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C14H16FNO4 . It has a molecular weight of 281.28 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 281.28 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Palladium-catalyzed Reactions
Palladium-catalyzed reactions, including methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, have been advanced by utilizing preformed sodium carboxylates. This approach facilitates Pd-insertions into sp3 β-C−H bonds in simple aliphatic acids, showcasing a novel method for C−H activation/C−C coupling sequences, potentially applicable to the modification of O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate derivatives (Giri et al., 2007).
Asymmetric Synthesis
The asymmetric synthesis of organoelement analogues of natural products has utilized nickel(II) complexes of Schiff's bases, derived from amino acids for the production of fluorine-containing phenylalanines and α-Methyl(phenyl)alanines. This methodology could be adapted for synthesizing fluorinated derivatives of O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate, enhancing their potential in pharmaceutical applications (Kukhar et al., 1993).
Arylation of N-phenylpyrrolidine
The selective and catalytic arylation of N-phenylpyrrolidine, achieving direct and selective arylation of sp3 C-H bonds without a directing group, presents a transformative approach for the functionalization of pyrrolidine derivatives. This method could be pertinent to the functionalization of O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate, expanding its utility in medicinal chemistry (Sezen & Sames, 2005).
properties
IUPAC Name |
1-O-benzyl 3-O-methyl 3-fluoropyrrolidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c1-19-12(17)14(15)7-8-16(10-14)13(18)20-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPULGMAZTXERJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN(C1)C(=O)OCC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

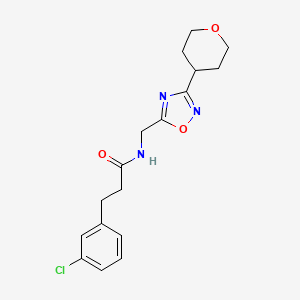

![Ethyl 4-[[2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2881421.png)
![N-[cyano(oxolan-3-yl)methyl]-1-cyclohexylpyrrolidine-3-carboxamide](/img/structure/B2881422.png)
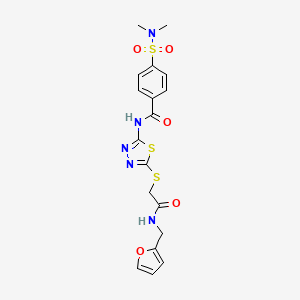
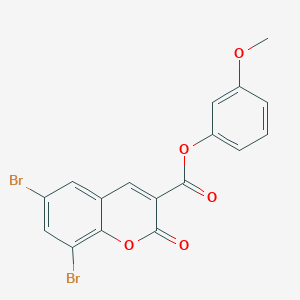
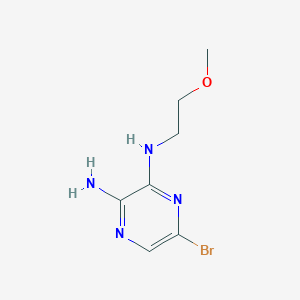
![N-(4-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2881429.png)
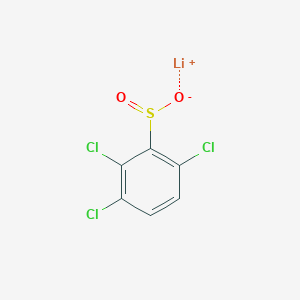
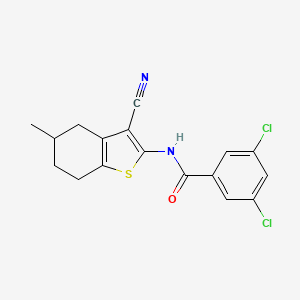
![1-[3-[5-(4,5,6,7-Tetrahydro-1H-indazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2881433.png)
